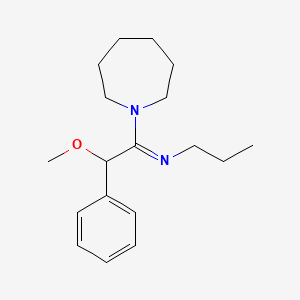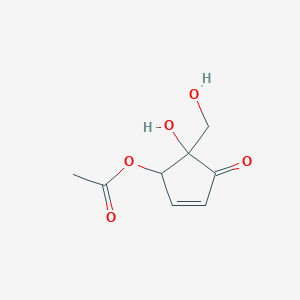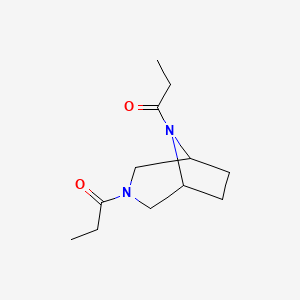
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, chlorophenyl, methyl, and phenyl groups attached to the pyrrole ring, making it a complex and interesting molecule for various scientific studies.
準備方法
The synthesis of Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization reaction of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a basic catalyst like piperidine . This reaction leads to the formation of the pyrrole ring and the incorporation of the ethyl ester group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents.
作用機序
The mechanism of action of Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific derivative and its structure.
類似化合物との比較
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound has a similar structure but with a different ring system and functional groups.
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring instead of a pyrrole ring and has been studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
特性
分子式 |
C20H18ClNO2 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
ethyl 1-(4-chlorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3 |
InChIキー |
DPICYJGQNIGCNN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)



![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)






